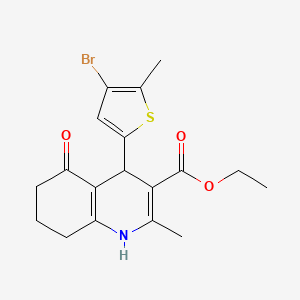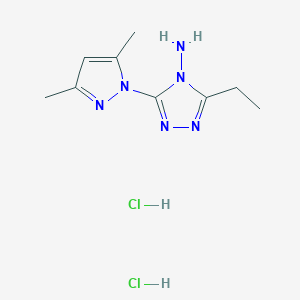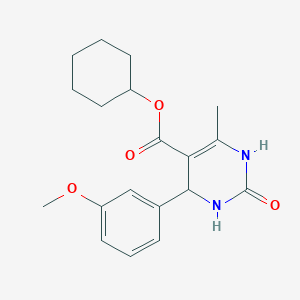![molecular formula C24H30N2O3 B5021899 3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)
3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the pyrrolidinedione family. It is commonly referred to as BMS-512148 and has been the subject of scientific research for several years. This compound has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of BMS-512148 involves the inhibition of the interaction between two proteins, bromodomain-containing protein 4 (BRD4) and acetylated histones. This interaction is essential for the transcription of various genes that play a role in cancer and other diseases. By inhibiting this interaction, BMS-512148 can block the transcription of these genes, leading to the suppression of cancer and other diseases.
Biochemical and Physiological Effects:
BMS-512148 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMS-512148 can inhibit the proliferation of various cancer cell lines. In vivo studies have shown that BMS-512148 can suppress the growth of tumors in mice. BMS-512148 has also been shown to have anti-inflammatory effects in various models of inflammation. In addition, BMS-512148 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BMS-512148 is its specificity for the interaction between BRD4 and acetylated histones. This specificity allows for the selective inhibition of the transcription of specific genes that play a role in cancer and other diseases. However, one limitation of BMS-512148 is its low solubility in water, which can make it difficult to use in some lab experiments.
Orientations Futures
For the research on BMS-512148 include the development of more potent and selective inhibitors, investigation of potential applications in the treatment of other diseases, and investigation of potential side effects in humans.
Méthodes De Synthèse
The synthesis of BMS-512148 involves several steps. The first step involves the protection of the amine group of the starting material, 4-aminobenzyl alcohol, with a tert-butyloxycarbonyl (Boc) group. The next step involves the alkylation of the protected amine with 4-(hexyloxy)benzyl chloride to form the intermediate product. The final step involves the removal of the Boc group and cyclization of the intermediate product to form BMS-512148.
Applications De Recherche Scientifique
BMS-512148 has been the subject of scientific research for several years. It has been shown to have potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, BMS-512148 has been shown to have potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. In biochemistry, BMS-512148 has been used as a tool to study protein-protein interactions. In pharmacology, BMS-512148 has been used to study the mechanism of action of various drugs.
Propriétés
IUPAC Name |
3-[benzyl(methyl)amino]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-4-5-9-16-29-21-14-12-20(13-15-21)26-23(27)17-22(24(26)28)25(2)18-19-10-7-6-8-11-19/h6-8,10-15,22H,3-5,9,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSZWJQIASJREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5021862.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)
![8-(1-benzofuran-2-ylmethyl)-1-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5021883.png)
![N-[(4-methylphenyl)sulfonyl]-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5021888.png)

![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)

